5-Aminoisoxazol-4-carboxamida hidrogenosulfato

Descripción general

Descripción

5-Aminoisoxazole-4-carboxamide hydrogensulfate is a chemical compound with the molecular formula C4H7N3O6S. It is a useful building block in the synthesis of various pharmaceuticals . The compound is known for its yellow to brown powder or solid form and has a molecular weight of 225.18 g/mol.

Aplicaciones Científicas De Investigación

5-Aminoisoxazole-4-carboxamide hydrogensulfate has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical assays and studies involving enzyme interactions.

Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoisoxazole-4-carboxamide hydrogensulfate typically involves the reaction of 5-aminoisoxazole-4-carboxamide with sulfuric acid. The reaction conditions often include maintaining a sealed and dry environment at room temperature to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, the production of 5-aminoisoxazole-4-carboxamide hydrogensulfate may involve large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminoisoxazole-4-carboxamide hydrogensulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other useful intermediates.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mecanismo De Acción

The mechanism of action of 5-aminoisoxazole-4-carboxamide hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 5-Aminoimidazole-4-carboxamide

- 5-Aminoisoxazole-4-carboxamide sulfate

- 5-Amino-1,2-oxazole-4-carboxamide

Comparison: Compared to similar compounds, 5-aminoisoxazole-4-carboxamide hydrogensulfate is unique due to its specific functional groups and reactivity. Its hydrogensulfate moiety provides distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and research .

Actividad Biológica

5-Aminoisoxazole-4-carboxamide hydrogensulfate (CAS No. 1273577-24-4) is a compound that has garnered attention for its potential biological activities. This article synthesizes available information on its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

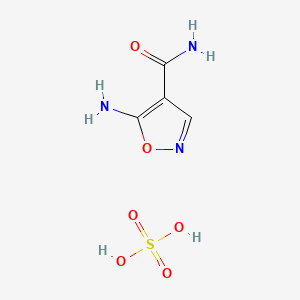

5-Aminoisoxazole-4-carboxamide hydrogensulfate is characterized by the following chemical formula: C₄H₇N₃O₆S. Its structure features an isoxazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃O₆S |

| Molecular Weight | 189.18 g/mol |

| CAS Number | 1273577-24-4 |

| Solubility | Soluble in water |

The biological activity of 5-Aminoisoxazole-4-carboxamide hydrogensulfate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

Target Enzymes

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes related to cancer cell metabolism, although specific targets have yet to be fully elucidated.

Biological Activity

Research indicates that 5-Aminoisoxazole-4-carboxamide hydrogensulfate exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of isoxazole derivatives, providing insights into the potential applications of 5-Aminoisoxazole-4-carboxamide hydrogensulfate.

Study Overview

A notable study focused on the synthesis and biological evaluation of isoxazole derivatives, including 5-Aminoisoxazole-4-carboxamide hydrogensulfate. The findings highlighted:

- Synthesis Methodology : The compound was synthesized using established methodologies for isoxazole derivatives, confirming its structural integrity through spectroscopic methods.

- Biological Evaluation : In vitro assays demonstrated that the compound exhibited moderate cytotoxicity against specific cancer cell lines, alongside promising antimicrobial activity against Gram-positive bacteria.

Comparative Analysis

To better understand the unique properties of 5-Aminoisoxazole-4-carboxamide hydrogensulfate, a comparison with related compounds was conducted:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Amino-3-methyl-isoxazole | Antimicrobial, Anticancer | Similar structural features |

| 3-(4-Aminophenyl)-N,N-dimethylbenzamide | Anti-inflammatory, Enzyme inhibition | Shares amino group characteristics |

Propiedades

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.H2O4S/c5-3(8)2-1-7-9-4(2)6;1-5(2,3)4/h1H,6H2,(H2,5,8);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAWQSSFWTZPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719857 | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-24-4 | |

| Record name | 4-Isoxazolecarboxamide, 5-amino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273577-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--5-amino-1,2-oxazole-4-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.